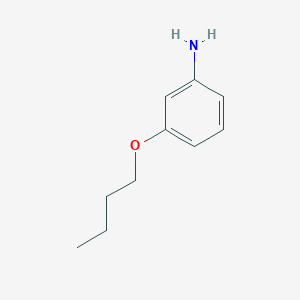

3-butoxyaniline

描述

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a class of organic compounds characterized by an amino group (-NH₂) attached to an aromatic ring. oup.comtaylorandfrancis.com This structural feature is the foundation for a vast array of chemicals, including dyes, polymers, pesticides, and pharmaceuticals. taylorandfrancis.comacs.org Historically, this class of compounds has been a cornerstone in the study of chemical carcinogenesis, with certain aromatic amines classified as known or suspected human carcinogens. oup.comnih.goviarc.fr The chemical reactivity of the amino group, influenced by its interaction with the aromatic system and other substituents, determines the biological and chemical properties of each specific molecule. iarc.fr 3-Butoxyaniline, which features a butoxy group (-OC₄H₉) at the meta position relative to the amine, is a distinct member of this family, and its properties and applications are shaped by this specific substitution pattern. cymitquimica.com

Importance and Significance in Contemporary Research

The significance of this compound in modern research lies primarily in its function as a versatile synthetic intermediate or building block. a2bchem.com Its bifunctional nature—possessing both a reactive amine and a stable ether linkage—allows chemists to incorporate it into more complex molecular architectures. Researchers utilize this compound to construct novel molecules with tailored properties for specific applications, particularly in medicinal chemistry and materials science. a2bchem.com The butoxy group can enhance properties such as lipophilicity, which may influence how a molecule interacts with biological membranes or its solubility in various media. a2bchem.comnih.gov Its application in the synthesis of compounds with potential therapeutic effects, such as antibacterial agents and mitochondrial uncouplers, underscores its contemporary relevance. nih.govmdpi.com

Scope of the Review in Academic Inquiry

This article provides a focused scientific review of this compound. The scope is strictly limited to its fundamental chemical properties, established synthesis methodologies, and documented applications in academic research. It will detail the compound's molecular structure, physical characteristics, and the chemical pathways used for its preparation. Furthermore, it will explore its role as a precursor in the synthesis of novel, complex molecules, supported by specific findings from scientific literature.

Structure

3D Structure

属性

IUPAC Name |

3-butoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZHOYOBASUITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482133 | |

| Record name | (3-butoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23079-68-7 | |

| Record name | (3-butoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Butoxyaniline and Its Derivatives

Established Synthetic Routes

The synthesis of 3-butoxyaniline can be achieved through several well-documented chemical routes. These methods are foundational in organic chemistry and have been adapted for the specific production of alkoxyanilines.

Alkylation of Aminophenols with Alkylbromides

A primary and direct method for synthesizing butoxyanilines is the Williamson ether synthesis, which involves the O-alkylation of an aminophenol with an alkyl bromide. In this reaction, the hydroxyl group of the aminophenol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide, like n-butyl bromide, to form the ether linkage. wikipedia.orgmasterorganicchemistry.combyjus.com

To produce this compound specifically, 3-aminophenol (B1664112) is used as the starting material. The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) at room temperature. nih.gov This method has been reported to produce this compound in good yields. nih.govmdpi.com Research has demonstrated the successful synthesis of various alkoxy-substituted anilines using this direct alkylation approach, highlighting its utility and efficiency. nih.govmdpi.com For instance, the synthesis of this compound via this route has been reported with a 70% yield. mdpi.com

A significant challenge in this synthesis is preventing the N-alkylation of the amino group. To ensure regioselectivity for the hydroxyl group, the amino group can be temporarily protected. One common strategy involves reacting the aminophenol with an aldehyde, such as benzaldehyde, to form an imine. This protects the amino group, allowing the subsequent O-alkylation to proceed selectively on the hydroxyl group. The protecting group is then removed by hydrolysis to yield the desired alkoxyaniline. umich.eduresearchgate.net

Table 1: Synthesis of Alkoxyanilines via Alkylation of Aminophenols

| Isomer | Starting Material | Reagents | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| This compound | 3-Aminophenol | n-Butyl bromide, NaH | Acetonitrile, RT, 24h | 70-79% | nih.govmdpi.com |

| 2-Butoxyaniline (B1266640) | 2-Aminophenol (B121084) | n-Butyl bromide, NaH | Acetonitrile, RT, 24h | 68-79% | nih.gov |

| 4-Butoxyaniline (B1265475) | 4-Aminophenol | n-Butyl bromide, NaH | Acetonitrile, RT, 24h | 68-79% | nih.gov |

Nitration and Reduction Approaches

An alternative, two-step synthetic pathway to butoxyanilines involves the initial preparation of a butoxy-substituted nitrobenzene (B124822), followed by the reduction of the nitro group to an amine. This method begins with the etherification of a nitrophenol. For the synthesis of this compound, 3-nitrophenol (B1666305) is reacted with n-butyl bromide in the presence of a base like anhydrous potassium carbonate in a solvent such as acetone (B3395972). This reaction yields m-n-butoxynitrobenzene. orgsyn.orgorgsyn.org

The second step is the reduction of the nitro group of the m-n-butoxynitrobenzene intermediate. This transformation is commonly achieved through catalytic hydrogenation using catalysts like Raney nickel in an alcohol solvent. orgsyn.orgorgsyn.org Other reducing agents have also been successfully employed, including tin (Sn) and concentrated hydrochloric acid (HCl), or tin(II) chloride (SnCl₂) in ethanol. orgsyn.orgguidechem.comchemguide.co.uk The product of this reduction is the target molecule, this compound. orgsyn.orgscribd.com

Table 2: Reduction Methods for Converting Butoxy-Nitrobenzenes to Butoxyanilines

| Starting Material | Reduction Method/Reagents | Product | Reference(s) |

|---|---|---|---|

| m-n-Butoxynitrobenzene | Raney Nickel, Alcohol | m-n-Butoxyaniline | orgsyn.orgorgsyn.org |

| Alkoxynitrobenzenes | Iron (Fe), Water | Alkoxyanilines | orgsyn.org |

| 1-Alkyloxy-4-nitrobenzene | Tin(II) chloride (SnCl₂), Ethanol | 4-Alkoxyaniline | guidechem.com |

| Nitrobenzene | Tin (Sn), conc. Hydrochloric Acid | Phenylammonium ions | chemguide.co.uk |

Condensation Reactions with Perylene (B46583) Tetracarboxylic Dianhydride

Butoxyaniline and its derivatives serve as key building blocks in the synthesis of more complex functional molecules, such as perylene diimides (PDIs). PDIs are a class of high-performance pigments and n-type organic semiconductors known for their excellent thermal and photochemical stability. rroij.comnih.govekb.eg

The synthesis of these PDI derivatives involves the condensation reaction of a butoxyaniline with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). rroij.comrroij.com In a typical procedure, PTCDA is reacted with two equivalents of an aniline (B41778) derivative, such as 4-butoxyaniline, in a high-boiling point solvent or medium like molten imidazole (B134444). rroij.comrroij.commetu.edu.tr The reaction is conducted at elevated temperatures, typically between 140-160°C, for several hours. rroij.comrroij.com This process results in the formation of N,N′-disubstituted perylene diimides, where the butoxyphenyl groups are attached to the imide nitrogen atoms. rroij.comrroij.com This reaction demonstrates the utility of butoxyanilines as precursors to valuable organic electronic materials.

Table 3: Example of Condensation Reaction for a PDI Derivative

| Reactant 1 | Reactant 2 | Solvent/Medium | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | 4-Butoxyaniline | Imidazole | 140-160°C, 8-12h | N,N′-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide | rroij.comrroij.com |

Reaction of Tert-Butyl Alcohol with Aniline Derivatives

The synthesis of butoxyaniline isomers, specifically tert-butoxyanilines, can be achieved through routes involving tert-butyl alcohol or its derivatives. For example, 3-(tert-butoxy)aniline (B1286603) is synthesized via the etherification of 3-aminophenol. In this reaction, a tert-butyl group is introduced, commonly using tert-butyl chloride in the presence of a base like potassium carbonate. vulcanchem.com An alternative approach involves the synthesis of m-tert-butyl nitrobenzene derivatives, which are then converted to the final aniline product through catalytic hydrogenation, reducing the nitro group to an amine. These methods are specific to the synthesis of the tert-butoxy (B1229062) isomer, a structural variant of this compound.

Regioselective Synthesis Strategies

The control of functionalization at the ortho, meta, or para positions on the aniline ring is critical for synthesizing the correct isomer of this compound or its derivatives. Regioselectivity is primarily determined by the choice of starting materials and the reaction pathway.

Ortho, Meta, and Para Functionalization Control

The synthesis of a specific positional isomer of butoxyaniline (ortho, meta, or para) is dictated by the substitution pattern of the precursor molecule.

Via Alkylation of Aminophenols : To synthesize this compound (the meta isomer), the required starting material is 3-aminophenol. nih.govmdpi.com Similarly, obtaining 2-butoxyaniline (ortho) or 4-butoxyaniline (para) necessitates starting with 2-aminophenol or 4-aminophenol, respectively. nih.gov The regioselectivity of the alkylation itself—favoring the hydroxyl group over the amino group—can be enhanced by protecting the amine functionality prior to the ether synthesis, for example, by forming a temporary imine. umich.eduresearchgate.net

Via Nitration and Reduction : In the multi-step approach, the regiochemistry is established by the choice of the initial nitrophenol. The synthesis of this compound begins with 3-nitrophenol. orgsyn.orgorgsyn.org Following the etherification to m-n-butoxynitrobenzene and subsequent reduction, the final product retains the meta-relationship between the butoxy and amino groups. orgsyn.orgorgsyn.org Likewise, ortho- and para-butoxyanilines are prepared starting from o-nitrophenol and p-nitrophenol, respectively. orgsyn.orgscribd.com

Via Electrophilic Substitution : Further functionalization of the butoxyaniline ring itself is governed by the directing effects of the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the butoxy group is also an activating ortho-, para-director. When both are present, their combined influence and steric factors determine the position of new substituents. For instance, in the bromination of 4-(tert-butoxy)aniline, the incoming bromine atom is directed to the 3-position (ortho to the amino group and meta to the tert-butoxy group), demonstrating regioselective control in the functionalization of the aromatic ring.

Steric and Electronic Directing Group Influence

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined electronic and steric effects of the two substituents: the amino (-NH₂) group and the butoxy (-OC₄H₉) group.

Electronic Effects: Both the amino and butoxy groups are classified as activating groups in electrophilic aromatic substitution. acs.org They possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be donated to the benzene (B151609) ring through resonance (a +R effect). This donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. acs.orgacs.org

These electron-donating groups preferentially direct incoming electrophiles to the ortho and para positions relative to themselves. organic-chemistry.org

The amino group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The butoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The positions activated by both groups are 2, 4, and 6. Therefore, electrophilic substitution is strongly favored at these locations over position 5, which is meta to both groups and does not benefit from the same degree of resonance stabilization in the reaction intermediate (the arenium ion).

Steric Effects: Steric hindrance, the effect caused by the physical size of the substituent groups, also plays a crucial role. The butoxy group, particularly the tert-butoxy isomer, is significantly bulkier than the amino group. vulcanchem.com This bulkiness can impede the approach of an electrophile to the positions immediately adjacent to it. In the case of this compound, the butoxy group at C3 will sterically hinder substitution at the C2 and C4 positions. vulcanchem.com This steric crowding makes position 6 the most sterically accessible site for an incoming electrophile, as it is only ortho to the smaller amino group. The balance between the strong electronic activation at positions 2 and 4 and the steric hindrance from the butoxy group will often determine the final product ratio.

| Substituent |

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry has moved towards methods that improve efficiency, yield, and safety, while also reducing environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes. bibliotekanauki.plmdpi.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. bibliotekanauki.pl

While a specific protocol for this compound is not prominently documented, the synthesis of various anilines and related compounds has been successfully achieved using this method. For instance, a novel, high-yielding method produces anilines and phenols from activated aryl halides using microwave heating in an aqueous ammonium (B1175870) hydroxide (B78521) solution, eliminating the need for organic solvents and metal catalysts. tandfonline.comnih.gov In these procedures, an aryl halide is heated in a sealed microwave vial at temperatures of 130–140°C for as little as 5-20 minutes to achieve complete conversion. tandfonline.comnih.gov The synthesis of N-aryl amides from anilines and carboxylic acids under solvent-free microwave conditions has also been shown to be highly efficient. bibliotekanauki.pl These examples suggest that a microwave-assisted approach, such as the reaction of 3-bromo-1-butoxybenzene with an ammonia (B1221849) source, could be a rapid and efficient route to this compound.

Catalytic Approaches for Enhanced Yield and Purity

Catalytic methods, particularly those using transition metals like palladium and copper, are instrumental in modern amine synthesis for their high efficiency and selectivity. nih.gov

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. This reaction allows for the coupling of aryl halides or triflates with amines. The synthesis of anilines can be achieved by using an ammonia equivalent, such as lithium bis(trimethylsilyl)amide, in a palladium-catalyzed reaction with an aryl halide. nih.gov This method is known for its high regioselectivity and can be run with very low catalyst loadings. nih.gov A general procedure would involve reacting a precursor like 1-bromo-3-butoxybenzene (B573283) with an amine source in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a phosphine (B1218219) ligand (e.g., P(t-Bu)₃). nih.gov Palladium catalysis has also been used for the C-H activation of acetylated anilines, enabling further functionalization. rsc.org

Copper-Catalyzed Synthesis: Copper-based catalysts offer a more economical alternative to palladium for C-N cross-coupling reactions. In a documented procedure for a related isomer, an aryl chloride was coupled with ammonium hydroxide in DMSO, using copper iodide (CuI) as the catalyst in the presence of a specific ligand and potassium phosphate (B84403) as a base. The reaction was heated to 110-120°C for 24 hours to produce the corresponding aniline. chemicalbook.com

| Catalytic System |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate hazardous substances, minimize waste, and improve energy efficiency. yale.edusigmaaldrich.com Several of these principles are highly relevant to the synthesis of this compound.

Prevention of Waste: It is better to prevent waste than to treat it. acs.org Catalytic reactions, which use small amounts of a catalyst that can be recycled, are superior to stoichiometric reagents that are consumed and generate more waste. acs.org

Atom Economy: Synthetic methods should maximize the incorporation of all reactant materials into the final product. mlsu.ac.in Reactions like catalytic hydrogenations for reducing a nitro group are highly atom-economical.

Use of Safer Solvents: The use of auxiliary substances like organic solvents should be made unnecessary or innocuous. acs.org Research has demonstrated the successful synthesis of anilines in water or even under solvent-free conditions, significantly reducing the environmental impact of volatile organic compounds (VOCs). tandfonline.comnih.govresearchgate.net A patented process describes the synthesis of 2-alkoxy-5-acetamidoaniline via hydrogenation using water as the solvent. google.com

Design for Energy Efficiency: Energy requirements should be minimized. mlsu.ac.in Microwave-assisted synthesis can dramatically lower the energy consumption by reducing reaction times from many hours to several minutes. bibliotekanauki.pltandfonline.comnih.gov

Applying these principles to this compound synthesis would favor a route such as the catalytic reduction of 1-butoxy-3-nitrobenzene using a recyclable catalyst in an aqueous medium, or a microwave-assisted catalytic amination of a 3-butoxy-substituted aryl halide.

Synthesis of Related Butoxyaniline Isomers and Analogs

4-Butoxyaniline Synthesis

The para isomer, 4-butoxyaniline, is a common chemical intermediate. guidechem.com Its synthesis is well-documented and typically follows a two-step process starting from p-nitrophenol.

Step 1: Williamson Ether Synthesis This step involves the formation of the butyl ether. A mixture of p-nitrophenol, n-butyl bromide, and anhydrous potassium carbonate is refluxed in a solvent like acetone. orgsyn.orgorgsyn.org The carbonate acts as a base to deprotonate the phenol, and the resulting phenoxide ion attacks the butyl bromide in a nucleophilic substitution (Sₙ2) reaction to form p-butoxynitrobenzene. Yields for this type of reaction are typically in the range of 75-90%. orgsyn.orgorgsyn.org

Step 2: Reduction of the Nitro Group The nitro group of p-butoxynitrobenzene is then reduced to an amino group to yield 4-butoxyaniline. A common and efficient method is catalytic hydrogenation. The nitro compound is treated with hydrogen gas in the presence of a catalyst, such as Raney nickel or rhodium on alumina, in a solvent like ethanol. orgsyn.orgorgsyn.orgsigmaaldrich.com Another method involves using zinc powder in the presence of ammonium chloride in an aqueous solution to carry out the reduction. rdd.edu.iq

An alternative one-step approach involves the copper-catalyzed amination of 4-chloro-1-butoxybenzene, similar to the catalytic methods described previously. chemicalbook.com

| Starting Material |

N-Methyl-3-(sec-butoxy)aniline Synthesis

The synthesis of N-Methyl-3-(sec-butoxy)aniline is not typically achieved in a single step but is efficiently constructed through a multi-step sequence starting from 3-aminophenol. This approach involves initial O-alkylation to form the sec-butoxy ether, followed by a protection-methylation-deprotection sequence on the amino group to yield the final N-methylated product.

Step 1: O-Alkylation of 3-Aminophenol

The first step is a Williamson ether synthesis, where the phenolic hydroxyl group of 3-aminophenol is selectively alkylated. While direct alkylation with secondary halides can sometimes result in lower yields compared to primary halides, it is a feasible transformation. The reaction involves treating 3-aminophenol with a sec-butyl halide, such as 2-bromobutane, in the presence of a weak base like potassium carbonate, which deprotonates the more acidic phenolic hydroxyl group in preference to the aniline nitrogen. A polar aprotic solvent such as acetone is commonly used to facilitate the SN2 reaction. researchgate.net

Step 2: N-Methylation of 3-(sec-butoxy)aniline (B1341065)

A highly efficient and selective method for the N-monomethylation of the resulting 3-(sec-butoxy)aniline involves a three-stage process. researchgate.net First, the primary amine is protected as an acetamide (B32628) by reacting it with acetic anhydride (B1165640). This prevents over-methylation. The subsequent N-methylation is achieved by treating the acetamide with a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by reaction with methyl iodide. researchgate.net Finally, the acetyl protecting group is removed via acid hydrolysis, typically using an acid in a high-boiling solvent like ethylene (B1197577) glycol, to furnish N-Methyl-3-(sec-butoxy)aniline in high yield. researchgate.net

| Reactant/Reagent | Role/Purpose | Step |

|---|---|---|

| 3-Aminophenol | Starting Material | 1 |

| 2-Bromobutane | Alkylating Agent (sec-butyl source) | 1 |

| Potassium Carbonate (K₂CO₃) | Base for selective O-alkylation | 1 |

| Acetone | Reaction Solvent | 1 |

| 3-(sec-Butoxy)aniline | Intermediate | 2 |

| Acetic Anhydride | Amine Protecting Group Reagent | 2 |

| Sodium Hydride (NaH) | Base for amide deprotonation | 2 |

| Methyl Iodide (CH₃I) | Methylating Agent | 2 |

| Hydrochloric Acid / Ethylene Glycol | Reagents for deprotection | 2 |

| Tetrahydrofuran (THF) | Reaction Solvent | 2 |

3-(tert-Butoxy)aniline Synthesis

The synthesis of aryl tert-butyl ethers, such as 3-(tert-butoxy)aniline, presents a challenge for the standard Williamson ether synthesis due to the steric hindrance of the tertiary alkyl halide, which favors elimination pathways. scientificupdate.comresearchgate.net A more effective and industrially common method involves the acid-catalyzed addition of isobutylene (B52900) to the corresponding phenol. scientificupdate.comorgsyn.org

This reaction is performed by treating 3-aminophenol with an excess of isobutylene gas in a suitable solvent. The process requires a strong acid catalyst, such as sulfuric acid, phosphoric acid, or an acidic ion-exchange resin, to protonate the isobutylene, generating a tert-butyl carbocation. scientificupdate.com This stable carbocation then acts as an electrophile, undergoing an electrophilic attack on the oxygen atom of the phenolic hydroxyl group of 3-aminophenol. The amino group, being less nucleophilic under the acidic conditions (as it is protonated to form an ammonium salt), does not typically interfere with the desired O-alkylation. This method avoids the use of tert-butyl halides and the associated elimination side-reactions, providing a direct route to the desired ether. orgsyn.org

| Reactant/Reagent | Role/Purpose | Details |

|---|---|---|

| 3-Aminophenol | Starting Material | Provides the aniline-phenol backbone. |

| Isobutylene (2-Methylpropene) | tert-Butylating Agent | Source of the tert-butyl group. |

| Sulfuric Acid (H₂SO₄) | Catalyst | Protonates isobutylene to form the tert-butyl carbocation. |

| Dichloromethane (B109758) or similar inert solvent | Reaction Solvent | Solubilizes reactants. |

2-Bromo-N-(3-butoxyphenyl)acetamide Synthesis

The synthesis of 2-Bromo-N-(3-butoxyphenyl)acetamide is a direct N-acylation reaction. This transformation is typically achieved by reacting this compound with a highly reactive acylating agent, either bromoacetyl chloride or bromoacetyl bromide. google.comuea.ac.uk

The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the amino group in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This leads to the expulsion of the halide (chloride or bromide) as a leaving group and the formation of the new amide bond. To neutralize the hydrogen halide (HCl or HBr) generated during the reaction, a non-nucleophilic base is commonly added. google.com Triethylamine is a frequent choice for this purpose, as it scavenges the acid to form a salt, driving the reaction to completion and preventing the protonation of the starting aniline. The reaction is typically conducted in an inert aprotic solvent, such as dichloromethane, at cool temperatures (e.g., 0 °C) to control the reactivity of the acyl halide. uea.ac.uk

| Reactant/Reagent | Role/Purpose | Details |

|---|---|---|

| This compound | Starting Material | Nucleophile providing the butoxyphenylamine moiety. |

| Bromoacetyl Bromide or Bromoacetyl Chloride | Acylating Agent | Electrophile providing the bromoacetyl group. |

| Triethylamine (Et₃N) | Base | Neutralizes the HX byproduct. google.com |

| Dichloromethane (CH₂Cl₂) | Reaction Solvent | Inert solvent for the reaction. |

Chemical Reactivity and Transformation of 3 Butoxyaniline

Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amine group is central to its reactivity, allowing it to act as a base and a nucleophile. msu.edu Furthermore, this lone pair delocalizes into the aromatic ring, increasing the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites. youtube.com The following sections explore specific transformations of the amine moiety in 3-butoxyaniline.

Nitration

The introduction of a nitro (-NO₂) group onto the aromatic ring of anilines is a fundamental electrophilic aromatic substitution. However, the direct nitration of anilines using a mixture of nitric acid and sulfuric acid is often complicated. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion. This protonated group is strongly deactivating and a meta-director, leading to a significant yield of the meta-substituted product alongside ortho and para isomers. youtube.com Moreover, the strong oxidizing nature of the nitrating mixture can degrade the aniline (B41778) ring. youtube.com

A common and more effective strategy involves the protection of the amine group via acylation. The amine is first converted into an amide (e.g., an acetanilide), which is less basic and less activating than the free amine. This amide group still directs electrophiles to the ortho and para positions but with greater selectivity for the para product due to the steric bulk of the acyl group. Following the nitration step, the protecting acyl group can be removed by hydrolysis to regenerate the amine. youtube.com

Table 1: Two-Step Nitration of this compound

| Step | Reaction | Reagents | Typical Product |

| 1. Protection | Acylation | Acetic anhydride (B1165640) or Acetyl chloride | N-(3-butoxyphenyl)acetamide |

| 2. Nitration | Electrophilic Aromatic Substitution | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 4-Nitro-N-(3-butoxyphenyl)acetamide |

| 3. Deprotection | Hydrolysis | Acid or base (e.g., aq. HCl) | 3-Butoxy-4-nitroaniline |

Acylation

Acylation is a key reaction of the amine moiety in this compound, typically involving its reaction with an acylating agent like an acyl chloride or an acid anhydride. This reaction converts the primary amine into a more stable secondary amide. a2bchem.comnih.gov The process is a nucleophilic acyl substitution where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. This transformation is frequently employed to "protect" the amine group, moderating its reactivity and preventing unwanted side reactions during other synthetic steps, such as nitration. youtube.com For instance, 4-butoxyaniline (B1265475) can be acetylated using acetic acid chloride in the presence of a base like triethylamine. nih.gov

Table 2: Acylation of this compound

| Acylating Agent | Product Name | Product Structure |

| Acetyl chloride (CH₃COCl) | N-(3-butoxyphenyl)acetamide | C₁₂H₁₇NO₂ |

| Acetic anhydride ((CH₃CO)₂O) | N-(3-butoxyphenyl)acetamide | C₁₂H₁₇NO₂ |

| Benzoyl chloride (C₆H₅COCl) | N-(3-butoxyphenyl)benzamide | C₁₇H₁₉NO₂ |

Diazotization and Diazonium Salt Formation

Primary aromatic amines like this compound undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl). byjus.comchemicalnote.com The reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salts are generally unstable and can decompose at higher temperatures. byjus.comrsc.org

The mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic amine. masterorganicchemistry.comunacademy.com A series of proton transfers and the elimination of a water molecule lead to the formation of the 3-butoxybenzenediazonium ion. masterorganicchemistry.com These diazonium salts are highly versatile synthetic intermediates, although they are rarely isolated. byjus.comslideshare.net They serve as precursors for a wide array of aromatic compounds through reactions where the diazonium group (-N₂⁺) is replaced by various other functional groups (e.g., -OH, -CN, -F, -Cl, -Br). chemicalnote.commasterorganicchemistry.comslideshare.net

Table 3: Diazotization of this compound

| Reactants | Conditions | Product |

| This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C, Aqueous solution | 3-Butoxybenzenediazonium chloride |

Condensation Reactions

The amine group of this compound can participate in various condensation reactions, where it acts as a nucleophile to form a new carbon-nitrogen bond, often with the elimination of a small molecule like water. lookchem.com

A prominent example is the reaction with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. Another important condensation reaction involves the formation of amides from carboxylic acids or their derivatives. For instance, this compound has been condensed with 3-hydroxynaphthalene-2-carboxylic acid using phosphorus trichloride (B1173362) to yield the corresponding N-substituted carboxanilide. mdpi.com Three-component condensation reactions are also possible; anilines can react with isatoic anhydride and cinnamaldehydes in the presence of an acid catalyst to produce dihydroquinazolinones. mdpi.com These reactions highlight the utility of this compound as a building block in the synthesis of more complex molecules.

Table 4: Examples of Condensation Reactions with this compound

| Reactant Type | Specific Example | Product Class |

| Carboxylic Acid | 3-Hydroxynaphthalene-2-carboxylic acid | N-Aryl Carboxamide |

| Aldehyde | Benzaldehyde | Imine (Schiff Base) |

| Multiple Components | Isatoic anhydride, Cinnamaldehyde | Dihydroquinazolinone |

Oxidation Reactions

Aromatic amines are susceptible to oxidation, and this compound is no exception. The presence of the electron-rich aromatic ring and the amine group makes the molecule sensitive to oxidizing agents and even to air over time. vulcanchem.com The oxidation of anilines can yield a variety of products depending on the oxidant and reaction conditions. Products can range from nitroso compounds and nitro compounds to complex polymeric materials.

A significant reaction is oxidative polymerization. Functionalized anilines can be polymerized to form derivatives of polyaniline (PANI). rsc.org The presence of substituents like the butoxy group influences the polymerization process and the properties of the resulting polymer. Electron-donating groups can affect the reactivity of the monomer and the stability of the intermediate radicals formed during polymerization. rsc.org The oxidation often leads to the formation of highly colored products.

Reduction Reactions

The term "reduction" in the context of the amine moiety of this compound primarily refers to the transformation of derivatives formed from the amine group, rather than the reduction of the amine itself, which is already in a low oxidation state. The most significant of these is the reductive displacement of the diazonium group formed via diazotization.

After converting this compound into its diazonium salt, the -N₂⁺ group can be replaced by a hydrogen atom. This process, known as dediazoniation or hydrodediazoniation, effectively removes the amine functionality from the aromatic ring. Common reducing agents for this transformation include hypophosphorous acid (H₃PO₂) and ethanol. masterorganicchemistry.comwikipedia.org This reaction is synthetically useful for preparing substituted benzenes that are not easily accessible through direct substitution.

Table 5: Reductive Displacement of the Diazonium Group from this compound

| Starting Material | Reagent | Product |

| 3-Butoxybenzenediazonium salt | Hypophosphorous acid (H₃PO₂) | Butoxybenzene |

| 3-Butoxybenzenediazonium salt | Ethanol (CH₃CH₂OH) | Butoxybenzene |

N-Acetylation for Detoxification

N-acetylation is a crucial metabolic pathway for aromatic amines, including this compound. oup.comresearchgate.net This reaction, catalyzed by N-acetyltransferases (NATs), is generally considered a detoxification mechanism, as the resulting N-acetylated compounds are typically less toxic and more readily excreted. oup.comiarc.frnih.gov

The acetylation of the amino group in aromatic amines like this compound converts them into their corresponding acetamides. iarc.fr This transformation is significant because it can prevent the metabolic activation of the amino group to reactive intermediates that can cause toxicity. oup.comiarc.fr Several studies have demonstrated that N-acetylation of various aromatic amines leads to a substantial reduction in their genotoxic potential. oup.com For instance, the N-acetylation of compounds like p-phenylenediamine (B122844) and o-toluidine (B26562) has been shown to eliminate or reduce their mutagenicity. oup.com

The synthesis of the acetylated form of 4-butoxyaniline, a positional isomer of the compound of interest, has been achieved by reacting it with acetyl chloride in the presence of a base like triethylamine. nih.gov A similar approach can be envisioned for the N-acetylation of this compound.

Table 1: N-Acetylation of Aromatic Amines

| Aromatic Amine | Acetylating Agent | Product | Significance | Reference |

| p-Phenylenediamine | Acetyl-CoA (in vivo) | N-acetyl-p-phenylenediamine | Detoxification, reduced genotoxicity | oup.com |

| o-Toluidine | Acetyl-CoA (in vivo) | N-acetyl-o-toluidine | Reduced mutagenicity | oup.com |

| 4-Butoxyaniline | Acetic acid chloride | N-(4-butoxyphenyl)acetamide | Synthesis of less toxic metabolite | nih.gov |

| This compound | Acetic anhydride or Acetyl chloride | N-(3-butoxyphenyl)acetamide | Detoxification, synthetic intermediate |

Reactions Involving the Butoxy Group

The butoxy group in this compound can undergo specific chemical transformations, primarily involving the cleavage of the ether linkage or modifications to the alkyl chain.

The cleavage of the ether bond in alkoxy-substituted anilines can be achieved under stringent conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). organicmystery.commasterorganicchemistry.com This reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, forming a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Subsequently, the halide ion acts as a nucleophile, attacking the carbon atom of the alkyl group to yield an alkyl halide and the corresponding aminophenol. organicmystery.comlibretexts.org

In the case of this compound, treatment with a strong acid like HBr would be expected to yield 3-aminophenol (B1664112) and 1-bromobutane. The reaction mechanism, whether it follows an S(_N)1 or S(_N)2 pathway, depends on the nature of the alkyl group. masterorganicchemistry.comwikipedia.org For a primary alkyl group like the butyl group in this compound, the reaction typically proceeds via an S(_N)2 mechanism. libretexts.org

While direct modification of the alkyl chain of the butoxy group in this compound is not extensively documented, the length and branching of such alkyl chains in related molecules are known to influence their physical and chemical properties. beilstein-journals.org For instance, the length of alkoxy chains on aromatic compounds can affect their self-assembly and molecular arrangement in the solid state. beilstein-journals.org It is conceivable that reactions could be designed to introduce functional groups onto the butyl chain, although this would likely require multi-step synthetic sequences.

Ether Cleavage

Reactions of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating effects of both the amino and butoxy groups. cymitquimica.comvulcanchem.com It can also participate in nucleophilic substitution reactions under specific conditions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. pressbooks.pub The amino and butoxy groups are ortho-, para-directing activators, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the positions ortho and para to the amino group are C2, C4, and C6, while the positions ortho and para to the butoxy group are C2, C4, and C6. This alignment of directing effects strongly activates the ring for electrophilic attack at these positions.

Halogenation, such as bromination, is a common EAS reaction. masterorganicchemistry.com The bromination of anilines can be achieved using various reagents, including potassium bromide in the presence of an oxidizing agent. sioc-journal.cn For this compound, bromination would be expected to occur at the activated positions (C2, C4, and/or C6), potentially leading to mono- or poly-substituted products depending on the reaction conditions. For example, 3-Bromo-4-butoxyaniline is a known compound. cymitquimica.com

Table 2: Electrophilic Bromination of Substituted Anilines

| Substrate | Brominating Agent | Product(s) | Conditions | Reference |

| Aniline | KBr/ZnAl-BrO(_3)-LDHs | Mono- and poly-bromoanilines | Acidic medium (AcOH/H(_2)O), ambient temperature | sioc-journal.cn |

| This compound | N-Bromosuccinimide (NBS) | 2-Bromo-3-butoxyaniline, 4-Bromo-3-butoxyaniline, 6-Bromo-3-butoxyaniline | Aprotic solvent | N/A |

| 4-Butoxyaniline | Bromine in acetic acid | 2-Bromo-4-butoxyaniline | Acetic acid | N/A |

Nucleophilic aromatic substitution (S(_N)Ar) is generally less common for electron-rich aromatic rings like that of this compound. wikipedia.orgbyjus.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) to activate the ring for nucleophilic attack. wikipedia.orgpressbooks.pub

However, under forcing conditions or through alternative mechanisms like the formation of a benzyne (B1209423) intermediate, nucleophilic substitution can occur on unactivated or even electron-rich aromatic rings. pressbooks.pub For this compound itself, direct S(_N)Ar is unlikely without prior modification to introduce an appropriate leaving group and activating substituents. A concerted nucleophilic aromatic substitution (cS(_N)Ar) mechanism has also been proposed for certain systems. nih.gov

Electrophilic Aromatic Substitution (e.g., Halogenation)

Polymerization Reactions of this compound Derivatives

The presence of the butoxy group on the aniline ring significantly influences the polymerization behavior of this compound compared to the parent aniline molecule. The electron-donating nature of the alkoxy group affects the monomer's reactivity, the polymerization mechanism, and the ultimate properties of the resulting polymer, such as solubility, conductivity, and processability. rsc.orgnih.gov Polymerization of aniline derivatives can be achieved through several methods, including chemical and electrochemical oxidation. nih.gov These processes involve the formation of radical cations, which then couple to form polymer chains. researchgate.net The structure and properties of the final polymer are highly dependent on reaction conditions like the choice of oxidant, solvent, and dopant acid. nih.gov

Oxidative Polymerization for Conductive Polymers

Oxidative polymerization is the most common method for synthesizing conductive polymers from aniline derivatives. nih.gov This process can be initiated chemically, using an oxidizing agent, or electrochemically. The general mechanism involves the oxidation of the monomer to form a radical cation. researchgate.net These radicals then propagate, typically coupling in a "head-to-tail" fashion to form a conjugated polymer backbone. rsc.org The resulting polymer, poly(this compound), is a derivative of polyaniline (PANI) and shares its potential for electrical conductivity, which arises from the delocalized π-electrons along the polymer chain. rsc.orgresearchgate.net

The classical chemical oxidative polymerization is typically carried out in an acidic aqueous solution (pH 0-2) with an oxidizing agent like ammonium (B1175870) persulfate (APS) or potassium persulfate. rsc.orgnih.govresearchgate.net The acid serves as a doping agent, protonating the polymer backbone and facilitating the charge transport required for conductivity. researchgate.net The presence of the butoxy substituent, an electron-donating group, increases the electron density on the aromatic ring, which can affect the oxidation potential of the monomer and the resulting polymer. rsc.orgnih.gov While electron-donating groups can increase the potential of the first redox transition, the steric bulk of the butoxy group can also influence the planarity of the polymer chain, which in turn affects conductivity. nih.gov The presence of two alkoxy groups has been shown to decrease the polymerization rate as the substituent chain length increases, likely due to steric effects. nih.gov

An alternative, "green" approach to oxidative polymerization is the use of enzymatic catalysts. publichealthtoxicology.com Enzymes like laccase or peroxidases can catalyze the polymerization of aniline derivatives under milder conditions, such as near-neutral pH and using air as the oxidant, which avoids harsh chemicals and potentially toxic byproducts. publichealthtoxicology.comnih.gov Studies have shown that enzymatic polymerization of aniline can produce the conductive emeraldine (B8112657) salt form of the polymer directly. publichealthtoxicology.com The susceptibility of substituted anilines to enzymatic transformation is enhanced by electron-donating substituents, which increase the electron density at the amino group, favoring the formation of longer polymer chains. nih.gov

Table 1: Comparison of Chemical and Enzymatic Oxidative Polymerization of Aniline Derivatives

| Parameter | Chemical Oxidative Polymerization | Enzymatic Oxidative Polymerization |

|---|---|---|

| Catalyst/Initiator | Strong chemical oxidants (e.g., Ammonium Persulfate, Potassium Dichromate) nih.gov | Oxidoreductase enzymes (e.g., Laccase, Peroxidase) publichealthtoxicology.comnih.gov |

| Reaction Medium | Strongly acidic (pH 0-2) nih.gov | Near-neutral pH publichealthtoxicology.com |

| Oxidant | Added chemical oxidant | Often atmospheric oxygen publichealthtoxicology.com |

| Conditions | Often low temperatures (0-5 °C) followed by room temperature stirring researchgate.net | Mild operating conditions publichealthtoxicology.com |

| Byproducts | Can produce toxic byproducts (e.g., benzidine) publichealthtoxicology.com | Generally considered environmentally benign publichealthtoxicology.com |

| Product Form | Typically yields emeraldine salt after doping researchgate.net | Can yield conductive emeraldine salt directly publichealthtoxicology.com |

Incorporation into Polymer Matrices

To enhance mechanical properties, processability, or to add new functionalities, this compound and its corresponding polymer can be incorporated into other polymer matrices. This creates composite or hybrid materials that combine the properties of the conductive polymer with a host matrix. There are several strategies to achieve this dispersion.

One common method is the in-situ polymerization of the this compound monomer within a host polymer matrix. In this approach, the host polymer is first swollen with a solution containing the monomer, an initiator (oxidant), and a dopant. The polymerization is then initiated, forming an interpenetrating network (IPN) where the poly(this compound) chains are physically entangled with the host polymer chains. The success of this method depends on the kinetics of polymerization versus the thermodynamics of phase separation between the two polymers.

Another strategy involves blending or direct intercalation. Pre-synthesized poly(this compound) can be dissolved in a suitable solvent and then mixed with a solution of the matrix polymer. The solvent is then evaporated to leave a polymer blend. The poor solubility of many conductive polymers, however, can make this method challenging. rsc.org A variation is melt intercalation, where the host polymer is heated above its melting point and mixed with the conductive polymer.

These techniques can be used to create materials like conductive textiles, where a polymer like poly(this compound) is polymerized in-situ on the surface of fibers, or to form nanocomposites where the conductive polymer is dispersed within an inorganic matrix, such as mineral clays. researchgate.net For instance, the polymerization of conjugated polymers like polyaniline has been successfully carried out within the galleries of layered inorganic hosts like vanadium oxide or molybdenum trioxide. Such hybrid materials can exhibit unique optical, mechanical, and electronic properties.

Applications of 3 Butoxyaniline and Its Derivatives in Materials Science and Chemistry

Building Blocks for Organic Synthesis

3-Butoxyaniline and its derivatives are fundamental starting materials in organic synthesis, facilitating the construction of intricate molecular architectures. cymitquimica.com The presence of both an amino group and a butoxy group on the aromatic ring allows for a wide range of chemical modifications, making it a versatile scaffold for creating diverse compounds. cymitquimica.coma2bchem.com

Synthesis of Complex Organic Molecules

The reactivity of the aniline (B41778) moiety in this compound allows for various synthetic transformations such as acylation, and diazotization. a2bchem.com These reactions enable the introduction of different functional groups, paving the way for the construction of more complex organic molecules. a2bchem.comeurekalert.org For instance, this compound can be reacted with bromoacetyl chloride to form 2-Bromo-N-(3-butoxyphenyl)acetamide, a haloacetamide compound that is a significant synthetic intermediate. This reactivity highlights the role of this compound as a foundational element in multi-step synthetic pathways. eurekalert.org

Furthermore, derivatives like 3-Bromo-4-(tert-butoxy)aniline undergo substitution reactions where the bromine atom can be replaced by other nucleophiles, and oxidation reactions that can modify the aniline group, further expanding the range of accessible complex molecules. The strategic use of these reactions allows chemists to build elaborate molecular frameworks with specific, predetermined structures and properties. eurekalert.org

Precursors for Bioactive Compounds

The structural motif of this compound is found in various compounds investigated for their biological activity. Its derivatives serve as precursors in the development of new pharmacologically active molecules. a2bchem.com For example, research has been conducted on pyridazin-3(2H)-one derivatives, where 4-butoxyaniline (B1265475) is used as a key reagent in their synthesis. nih.gov These compounds have been identified as agonists for formyl peptide receptors, which are involved in inflammatory responses. nih.gov

In another study, 4-butoxyaniline was utilized in the synthesis of novel compounds with potential activity against prostate cancer. yok.gov.tr These examples underscore the importance of this compound derivatives as scaffolds in medicinal chemistry for the discovery of new therapeutic agents. yok.gov.tr The ability to modify the butoxy and aniline groups allows for the fine-tuning of a molecule's biological interactions.

Materials Science Applications

The unique properties imparted by the butoxy group, such as improved solubility and stability, make this compound and its derivatives valuable in the field of materials science. a2bchem.com They are utilized in the creation of polymers, specialty chemicals, dyes, and advanced electronic materials. a2bchem.com

Polymers and Specialty Chemicals Synthesis

This compound and its derivatives are employed as monomers or additives in the synthesis of specialty polymers. a2bchem.comchiralen.comrsc.org The incorporation of the butoxy group can influence the physical and chemical properties of the resulting polymer, such as its solubility and processability. a2bchem.comresearchgate.net For example, functionalized polyanilines can be synthesized from aniline derivatives, and the nature of the substituent on the aromatic ring significantly affects the polymer's characteristics. researchgate.netnih.gov These polymers can have applications in areas like chemical sensors due to their electrical properties. rsc.org A patent describes the use of 3-n-butoxyaniline in the synthesis of nonlinear optically active silicone polymers, highlighting its role in creating materials with specific optical properties. google.com

Dyes and Pigments Production

Aniline derivatives have historically been crucial in the production of synthetic dyes and pigments. researchgate.netp2infohouse.orgiipseries.org The chromophoric properties of the aniline structure, combined with the modifying effects of substituents like the butoxy group, allow for the creation of a wide spectrum of colors. researchgate.netnih.gov The butoxy group can influence the light absorption and fastness properties of the dye. nih.gov While direct references to this compound in large-scale dye production are not prevalent, the fundamental chemistry of aniline derivatives suggests its potential in this area. researchgate.netvulcanchem.com For instance, nitro derivatives formed from aniline compounds can be used in dye synthesis. vulcanchem.com

Optoelectronic Devices (e.g., OLEDs, Photovoltaic Cells)

Derivatives of this compound have shown promise in the development of materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. chiralen.comgoogle.com In OLEDs, organic materials are used as the emissive layer, and the color of the emitted light is dependent on the molecular structure of these materials. ossila.com The incorporation of specific functional groups, such as those derived from this compound, can be used to tune the electronic properties of the materials and, consequently, the performance of the device. mdpi.comcsic.es

For example, 4-butoxyaniline has been used in the synthesis of N,N'-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide (BA-PTCDI). rroij.comrroij.com Perylene (B46583) tetracarboxylic diimides (PTCDIs) are known for their electron-accepting and electron-transporting properties, making them suitable for applications in OLEDs and solar cells. rroij.comrroij.com Furthermore, a patent for a nonlinear optically active silicone polymer using 3-n-butoxyaniline suggests its utility as a material for optoelectronic devices. google.com The development of third-generation solar cells, which include organic photovoltaics, also relies on the design of novel organic semiconductor materials where aniline derivatives could play a role. dracula-technologies.com

Interactive Data Table: Applications of this compound and its Derivatives

| Application Area | Specific Use | Key Compound/Derivative | Relevant Research Finding |

| Organic Synthesis | Building block for complex molecules | 2-Bromo-N-(3-butoxyphenyl)acetamide | Serves as a significant synthetic intermediate. |

| Organic Synthesis | Precursor for bioactive compounds | Pyridazin-3(2H)-one derivatives | Identified as agonists for formyl peptide receptors. nih.gov |

| Materials Science | Polymer Synthesis | Nonlinear optically active silicone polymer | 3-n-butoxyaniline is used in its synthesis. google.com |

| Materials Science | Dyes and Pigments | Nitro derivatives of aniline compounds | Can be utilized in the synthesis of dyes. vulcanchem.com |

| Materials Science | Optoelectronics (OLEDs, Photovoltaics) | N,N'-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide (BA-PTCDI) | Used as an electron-transporting material. rroij.comrroij.com |

Charge Transport Layers

Aniline derivatives are foundational in the development of charge transport materials, particularly hole transport materials (HTMs), which are critical components in perovskite solar cells (PSCs). google.comnanoge.orgrsc.org The efficiency and stability of these solar cells are significantly influenced by the properties of the charge transport layers (CTLs). nanoge.orgrsc.org HTMs are tasked with selectively and efficiently extracting "holes" (electron vacancies) from the perovskite absorber layer, requiring sufficient hole mobility (typically >10⁻⁴ cm² V⁻¹ s⁻¹) and good encapsulation properties to ensure high performance and long-term stability. nanoge.org

While direct applications of this compound in commercial HTMs are not extensively documented in readily available literature, its structural features make it a highly relevant precursor for synthesizing novel HTMs. The butoxy group (–O(CH₂)₃CH₃) is an electron-donating substituent that can be used to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) energy level, of a target molecule. rsc.org This tuning is crucial for matching the energy levels of the HTM with the valence band of the perovskite absorber, which facilitates efficient hole extraction. nih.gov

The synthesis of advanced HTMs often involves creating complex organic small molecules or polymers based on core structures like carbazole, spirobifluorene, or triphenylamine (B166846), which are then functionalized with various groups to optimize their properties. google.comfrontiersin.orgrsc.org The butoxy group, when incorporated into these structures via a precursor like this compound, can enhance the solubility of the final HTM in common organic solvents. rsc.orgmdpi.com This improved solubility is a significant advantage for solution-based processing and fabrication of high-quality, uniform thin films required for efficient solar cell devices. nih.govmdpi.com For example, research on fullerene derivatives for electron transport layers (ETLs) has shown that modifying side chains improves solubility and film quality. mdpi.com Similarly, the synthesis of novel HTMs based on thieno[3,2-b]thiophene (B52689) and triphenylamine highlights the strategy of using functionalized building blocks to achieve desired electrochemical and photophysical properties. frontiersin.org

Table 1: Key Properties for Hole Transport Materials (HTMs)

| Property | Desired Characteristic | Rationale |

|---|---|---|

| HOMO Energy Level | Aligned with perovskite valence band | Facilitates efficient hole extraction and minimizes energy loss. nih.gov |

| Hole Mobility (µh) | High (>10⁻⁴ cm² V⁻¹ s⁻¹) | Ensures rapid transport of holes to the electrode, reducing charge recombination. nanoge.org |

| Solubility | Good in organic solvents | Enables high-quality thin film formation through solution processing. rsc.orgmdpi.com |

| Thermal Stability | High | Ensures long-term operational stability of the solar cell device under thermal stress. rsc.org |

| Film-forming ability | Uniform and homogenous | Prevents voids and short-circuits, ensuring reliable device performance. nanoge.org |

High-Performance Polymers and Coatings

This compound and its isomers serve as important monomers and intermediates in the production of high-performance polymers, resins, and coatings. guidechem.com These materials are sought after in industries like aerospace, automotive, and electronics for their exceptional thermal stability, mechanical strength, chemical resistance, and specific electrical properties. electronics.torayscimagojr.com

A prominent class of such polymers is polyimides (PI). electronics.torayspecialchem.com Aromatic polyimides, synthesized through the polycondensation of an aromatic diamine and an aromatic dianhydride, are known for their high glass transition temperatures (often exceeding 300°C), low coefficient of thermal expansion, and excellent dielectric properties. electronics.torayspecialchem.com this compound can be used as a precursor to synthesize diamine monomers. The incorporation of the flexible butoxy side chain into the rigid polyimide backbone can modify the polymer's properties in several beneficial ways.

Primarily, the butoxy group can significantly improve the solubility of the resulting polyimide in organic solvents. rsc.org Many high-performance aromatic polyimides are notoriously difficult to process due to their poor solubility and high melting points. By attaching flexible alkyl chains like the butoxy group, the strong inter-chain interactions are disrupted, making the polymer more tractable and easier to process into films, coatings, and molded parts without compromising its high thermal stability. researchgate.net Research on other functionalized polyimides has shown that incorporating substituents can improve solubility in solvents like N-methylpyrrolidone, dimethylformamide (DMF), and even less polar solvents like chloroform (B151607). rsc.orgresearchgate.net

These soluble polyimides are valuable for applications such as dielectric layers and passivation coatings in microelectronics, where they can be applied from solution to form thin, uniform films. electronics.toray

Table 2: Properties of High-Performance Aromatic Polymers

| Property | Typical Value/Characteristic | Significance |

|---|---|---|

| Glass Transition Temp. (Tg) | > 300°C | High heat resistance for demanding applications. electronics.torayspecialchem.com |

| Tensile Strength | Very High | Robust mechanical properties for structural use. electronics.toray |

| Thermal Expansion | Low Coefficient | High dimensional stability over a range of temperatures. electronics.toray |

| Chemical Resistance | Excellent | Stability in the presence of various solvents and chemicals. electronics.toray |

| Dielectric Constant | Low | Suitable for use as electrical insulators in electronics. electronics.torayresearchgate.net |

| Solubility | Generally low, but can be improved | Functionalization (e.g., with butoxy groups) enhances processability. rsc.orgresearchgate.net |

UV-Absorbing Characteristics in Protective Materials

Derivatives of this compound are utilized in the synthesis of molecules with significant ultraviolet (UV) absorbing properties. This capability stems from the creation of extended conjugated systems, such as azobenzenes, which can be synthesized from aniline precursors. nih.govrevmaterialeplastice.ro Azobenzene-based compounds are known for their ability to absorb light, a feature that is exploited in light-responsive materials. nih.gov

The synthesis of photochromic polymers often involves incorporating azobenzene (B91143) groups, which exhibit a strong π-π* electronic transition in the UV region of the electromagnetic spectrum. revmaterialeplastice.ro For example, a study on photosensitive polymers containing pendent azobenzene groups reported a strong absorption band around 360 nm. revmaterialeplastice.ro The synthesis of these azo-dyes can begin with the diazotization of a substituted aniline, such as p-butoxyaniline, followed by a coupling reaction with another aromatic compound. revmaterialeplastice.rorevmaterialeplastice.ro The resulting azobenzene moiety is an effective chromophore.

Upon exposure to UV light, these molecules can undergo a reversible trans-cis isomerization, a property that is the basis for their use in photoswitching and optical data storage applications. nih.govrevmaterialeplastice.ro The butoxy substituent on the aniline ring can help to modulate the absorption spectrum and improve the solubility of the dye in a polymer matrix, making it easier to incorporate into protective coatings, films, or bulk materials designed to block harmful UV radiation.

Table 3: UV-Visible Absorption of Azobenzene Derivatives

| Compound Type | Transition | Typical Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| Substituted Azobenzenes | π-π* | 360 nm | revmaterialeplastice.ro |

| Substituted Azobenzenes | n-π* | 450 nm | revmaterialeplastice.ro |

| (Phenyl-diazenyl)phenols | π-π* | 360 nm - 447 nm | nih.gov |

Self-Assembly of Perylene Tetracarboxylic Diimides (PTCDIs)

Perylene tetracarboxylic diimides (PTCDIs) are a class of high-performance organic n-type semiconductors valued for their high electron affinity, excellent photochemical and thermal stability, and strong light absorption. rroij.comrroij.com These properties make them ideal candidates for use in organic electronic devices such as organic thin-film transistors (OTFTs) and solar cells. rroij.comresearchgate.net However, the large, planar, and rigid perylene core leads to strong intermolecular π-π stacking, which often results in poor solubility in common organic solvents, hindering their processing and device fabrication. rroij.com

To overcome this limitation, PTCDIs are often functionalized by attaching flexible side chains to the imide nitrogen atoms. This compound and its isomers are key reagents for this purpose. In a well-documented synthesis, 4-butoxyaniline is reacted with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) in molten imidazole (B134444) to produce N,N′-Bis(4-butoxyphenyl) perylene-3,4,9,10-tetracarboxylic diimide (BA-PTCDI). rroij.comrroij.com

The introduction of the butoxy chains significantly enhances the solubility of the PTCDI derivative in solvents like chloroform and dichloromethane (B109758) (DCM). rroij.comrroij.com This improved solubility is crucial for studying their self-assembly properties in solution and for fabricating thin films. The self-assembly of these molecules is driven by the strong π-π* interactions between the perylene cores, leading to the formation of ordered nanostructures, such as rods. rroij.comrroij.com The butoxy side chains play a critical role in mediating this assembly, influencing the packing and morphology of the resulting structures.

The optical properties of these self-assembled materials are directly related to the π-π* electronic transitions of the perylene chromophore. The UV-Vis absorption spectrum of BA-PTCDI in chloroform shows characteristic peaks corresponding to these transitions. rroij.com

Table 4: Synthesis and Properties of N,N′-Bis(4-butoxyphenyl) PTCDI (BA-PTCDI)

| Parameter | Details | Reference |

|---|---|---|

| Synthesis Reaction | Condensation of 4-butoxyaniline and PTCDA | rroij.comrroij.com |

| Solubility | Soluble in chloroform, DCM | rroij.comrroij.com |

| UV-Vis Absorption (λmax in CHCl₃) | 458 nm, 488 nm, 525 nm | rroij.com |

| Fluorescence Emission (λmax in CHCl₃) | 543 nm, 576 nm (λexc=460 nm) | rroij.com |

| Morphology | Self-assembles into rod-like structures | rroij.com |

Reagent in Organic Synthesis

This compound is a versatile building block in organic synthesis, valued for its dual reactivity stemming from the aromatic ring and the amino group. a2bchem.comcymitquimica.com Its structure allows for a wide range of chemical transformations, making it a useful starting material for constructing more complex molecules for pharmaceuticals, dyes, and materials science. guidechem.coma2bchem.com

The amino group (-NH₂) on the aniline moiety is a key functional handle. It can readily undergo common synthetic manipulations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. revmaterialeplastice.roa2bchem.com This intermediate is highly versatile and can be subsequently converted into a wide array of functional groups (e.g., -OH, -CN, -halogens) or used in coupling reactions to form azo compounds. revmaterialeplastice.ro

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

The aromatic ring, activated by the electron-donating amino and butoxy groups, is susceptible to electrophilic aromatic substitution reactions. cymitquimica.com These reactions typically occur at the positions ortho and para to the activating groups. Examples include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. vulcanchem.com The resulting nitro derivatives are important intermediates in dye synthesis. vulcanchem.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) by reacting with fuming sulfuric acid. vulcanchem.com These products can serve as intermediates for detergents. vulcanchem.com

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the ring.

The butoxy group not only influences the reactivity of the ring but also imparts increased lipophilicity and can improve the solubility of the resulting products in organic media. vulcanchem.com

Table 5: Common Synthetic Reactions Involving Butoxyaniline

| Reaction Type | Reagents | Product Type | Application of Product | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl (0-5°C) | Diazonium Salt | Intermediate for azo dyes, other functional groups | revmaterialeplastice.roa2bchem.com |

| Azo Coupling | Diazonium salt, Phenol | Azo Compound | Dyes, Photochromic materials | revmaterialeplastice.rorevmaterialeplastice.ro |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted aniline | Dye synthesis | vulcanchem.com |

| Sulfonation | Fuming H₂SO₄ | Aminobenzenesulfonic acid | Detergent intermediates | vulcanchem.com |

| Hydrogenation | H₂, Rh/Al₂O₃ | Butoxycyclohexylamine | Pharmaceutical/Agrochemical synthesis | sigmaaldrich.com |

Industrial Chemical Intermediate

This compound and its isomers are important chemical intermediates used in the large-scale industrial synthesis of a variety of commercial products. guidechem.comlookchem.com Its utility lies in its role as a versatile building block that can be efficiently converted into more complex, high-value molecules. a2bchem.com

Key industrial application areas include:

Dyes and Pigments: As an aniline derivative, it is a precursor for azo dyes. The diazotization of butoxyaniline followed by coupling with various aromatic compounds is a standard industrial route to produce a range of colors. guidechem.comvulcanchem.com

Polymers and Resins: It serves as a monomer precursor for high-performance polymers like polyimides and other specialty resins. a2bchem.com In this context, it is used to build the polymer backbone or to introduce specific functionalities that enhance properties like solubility and processability.

Pharmaceuticals and Agrochemicals: The butoxyaniline scaffold is present in various biologically active molecules. It is used as a starting material in multi-step syntheses of active pharmaceutical ingredients (APIs) and pesticides. guidechem.coma2bchem.com For instance, related aniline structures are intermediates in the synthesis of drugs like the antipsychotic aripiprazole. google.com

Fine and Specialty Chemicals: It is used in the production of a wide array of organic compounds for diverse applications. a2bchem.comlookchem.com

Industrial-scale production of chemicals derived from butoxyaniline often employs optimized processes such as continuous flow reactors to improve reaction control, increase yield, and minimize byproducts. vulcanchem.com Automated crystallization techniques may be used to ensure high purity and consistent product quality, which is especially critical for pharmaceutical applications. vulcanchem.com

Drug Discovery and Development

The unique chemical architecture of this compound, featuring a versatile aniline moiety and a butoxy group, renders it a valuable building block in the synthesis of new chemical entities. a2bchem.com Its structure allows for a variety of chemical modifications, making it a crucial starting material for creating diverse and complex bioactive molecules. a2bchem.com

This compound and its structural analogs are pivotal as pharmaceutical intermediates, serving as starting materials in the synthesis of a wide array of medicinal compounds. a2bchem.com The aniline functional group provides a reactive site for common synthetic transformations such as acylation and diazotization, enabling the construction of more complex molecular frameworks. a2bchem.com This versatility has established this compound derivatives as essential components in the production of various bioactive molecules. a2bchem.com For instance, 3-[4-[4-(2,3-dichlorophenyl)piperazinyl]butoxy]aniline, a derivative, is known as an intermediate in the preparation of the atypical antipsychotic drug aripiprazole. google.com The tert-butoxy (B1229062) analog, 3-(tert-butoxy)aniline (B1286603), is also widely used as a crucial intermediate in preparing diverse functional molecules for pharmaceutical applications. a2bchem.com

The this compound scaffold is a common precursor for a range of bioactive compounds. a2bchem.com Plants, for example, are a primary source of bioactive compounds used in pharmaceuticals, and synthetic chemistry often mimics these natural structures. nih.govmdpi.com The synthesis of novel compounds often involves using precursors that can be modified to produce a desired biological activity. up.pt

In one specific example, this compound was used as a crude starting material in the synthesis of 6-amino a2bchem.comvulcanchem.comoxadiazolo[3,4-b]pyrazin-5-ol derivatives. nih.gov These compounds were investigated as mitochondrial uncouplers, which have potential therapeutic applications in conditions like nonalcoholic steatohepatitis. nih.gov The synthesis involved reacting the crude this compound with an oxadiazolopyrazine core to generate the final bioactive products. nih.gov This highlights how the aniline moiety serves as a convenient synthetic handle for building more complex and biologically active molecules. nih.gov

Derivatives of this compound have been the subject of numerous enzyme inhibition studies, demonstrating their potential to modulate the activity of various key enzymes implicated in disease. The structural features of these compounds allow them to interact with the active sites of enzymes, leading to inhibition. For example, analogs of 3-(tert-butoxy)aniline have been shown to inhibit kinase enzymes by occupying hydrophobic binding pockets. vulcanchem.com Other derivatives have demonstrated inhibitory effects on metabolic enzymes like topoisomerase II.

The table below summarizes findings from studies on various aniline derivatives, indicating the potential inhibitory activities of compounds derived from a this compound scaffold.

| Enzyme Target | Derivative Class | Observed Effect | Reference(s) |

| Kinase Enzymes | 3-(tert-Butoxy)aniline Analogs | Inhibition by occupying hydrophobic binding pockets. | vulcanchem.com |

| Metabolic Enzymes | 3-(sec-Butoxy)-N-methylaniline | Significant inhibition, suggesting potential in metabolic disorders. | |

| Topoisomerase II | 3-(tert-Butoxy)aniline Derivatives | Act as topoisomerase II poisons. | |

| Acetylcholinesterase (AChE) | Thiourea Derivatives | Compound 3 (1-(3-chlorophenyl)-3-cyclohexylthiourea) showed an IC50 value of 50 µg/mL. | semanticscholar.org |

| Butyrylcholinesterase (BChE) | Thiourea Derivatives | Compound 3 (1-(3-chlorophenyl)-3-cyclohexylthiourea) showed an IC50 value of 60 µg/mL. | semanticscholar.org |

| Carbonic Anhydrase (hCA I, hCA II) | Oxirane-Thiirane Derivatives | Nanomolar inhibition observed for various derivatives. | researchgate.net |

This table is based on research on related aniline derivatives and suggests potential areas of investigation for this compound compounds.

The mechanism of action for many bioactive compounds involves direct interaction with cellular receptors. Derivatives of this compound are no exception, with studies indicating that their biological effects can be mediated through receptor modulation. The specific structure of a derivative, including the nature and position of its substituents, governs its binding affinity and functional activity at a given receptor.

A notable example involves alkoxy-substituted aminoquinoxalines. researchgate.net A study on these compounds, including a derivative of 4-butoxyaniline (AQNX6), explored their anticancer activity. Molecular docking studies for a related active compound (AQNX5) suggested that it interacts with the ATP binding region of Abl kinase, a key target in leukemia. researchgate.net The interaction was characterized by hydrogen bonding and π-stacking, demonstrating how these molecules can occupy binding sites typically reserved for endogenous ligands. researchgate.net This highlights the potential for butoxyaniline derivatives to be designed as specific receptor ligands for therapeutic intervention. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For this compound derivatives, SAR studies have been crucial in optimizing their therapeutic potential. nih.gov These investigations systematically modify the butoxyaniline scaffold and assess the resulting impact on factors like potency, selectivity, and pharmacokinetic properties. researchgate.net

A detailed SAR study on 6-amino a2bchem.comvulcanchem.comoxadiazolo[3,4-b]pyrazin-5-ol derivatives, which used this compound in their synthesis, revealed critical structural requirements for activity. nih.gov It was found that the aniline N-H group was essential for the compound's mitochondrial uncoupling properties, as its replacement or alkylation led to a complete loss of activity. nih.gov This indicates that the aniline proton is a key acidic source for the molecule's function. nih.gov

The table below summarizes key SAR findings for butoxyaniline and related derivatives.

| Compound Series | Structural Modification | Impact on Activity | Reference(s) |

| 6-Amino a2bchem.comvulcanchem.comoxadiazolo[3,4-b]pyrazin-5-ol Derivatives | Replacement or alkylation of the aniline N-H. | Total loss of activity, identifying the N-H as an essential acidic proton source. | nih.gov |

| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Increasing lipophilicity and molar volume of ortho-alkoxy substituents. | Linearly decreased photosynthetic electron transport (PET)-inhibiting activity. | nih.gov |

| 2-Bromo-N-(alkoxyphenyl)acetamides | Replacing the butoxy group with larger alkoxy chains. | Decreased potency, highlighting the importance of chain length. | |